

Physicochemical properties of 2-Ethyl-2-hydroxybutanoic acid

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Compound of Interest

Compound Name: **2-Ethyl-2-hydroxybutanoic acid**

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An In-depth Technical Guide to the Physicochemical Properties of **2-Ethyl-2-hydroxybutanoic Acid**

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Ethyl-2-hydroxybutanoic acid**, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a mandatory visualization of a key experimental workflow.

Core Physicochemical Data

2-Ethyl-2-hydroxybutanoic acid, also known as 2-Ethyl-2-hydroxybutyric acid, is a hydroxy fatty acid.^{[1][2][3]} It is recognized as a metabolite of Di-(2-ethylhexyl) phthalate (DEHP).^{[1][3]} The compound's structure features a carboxylic acid group and a hydroxyl group attached to the same tertiary carbon, which is also bonded to two ethyl groups.

Chemical Identifiers and Molecular Formula

- IUPAC Name: **2-ethyl-2-hydroxybutanoic acid**^{[2][4]}
- Synonyms: 2-Ethyl-2-hydroxybutyric acid, Diethylglycolic acid^[5]
- CAS Number: 3639-21-2^{[1][5]}
- Chemical Formula: C₆H₁₂O₃^{[2][3][5]}

- InChI Key: LXVSANCQXSSLPA-UHFFFAOYSA-N[2][5]
- SMILES: CCC(O)(CC)C(O)=O[2][5]

Tabulated Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of **2-Ethyl-2-hydroxybutanoic acid**.

Property	Value	Source(s)
Molecular Weight	132.16 g/mol	[3][4][5]
Physical State	Solid	[3][4]
Melting Point	79-82 °C	[6][7]
Boiling Point	Not Available (Experimental)	[2]
Water Solubility	187 g/L (Predicted)[2], 26 mg/mL at 18 °C (Experimental)	[2][4]
pKa (Strongest Acidic)	4.21 (Predicted)	[2]
logP (Octanol-Water)	0.52 (Predicted)[2], 1.01 (Predicted)[2]	[2]
Density	1.103 g/cm ³	[3]
Flash Point	120.1 °C	[3]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	3	[2]
Polar Surface Area	57.53 Å ²	[2]

Experimental Protocols

Detailed experimental protocols for determining key physicochemical parameters are outlined below. These represent standard methodologies applicable to compounds like **2-Ethyl-2-hydroxybutanoic acid**.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of a weak acid can be accurately determined using potentiometric titration.^[8] This method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added.

Materials:

- **2-Ethyl-2-hydroxybutanoic acid** (accurately weighed, ~0.1-0.2 g samples)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized water (carbonate-free)
- pH meter with a glass electrode
- Magnetic stirrer and stir bar
- Burette (calibrated)
- Beakers (250 mL)
- pH calibration buffers (e.g., pH 4.0, 7.0, 10.0)

Procedure:

- Instrument Calibration: Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.^[9]
- Sample Preparation: Accurately weigh a sample of **2-Ethyl-2-hydroxybutanoic acid** and dissolve it in approximately 100 mL of deionized water in a beaker. Gentle warming may be used if necessary, followed by cooling to room temperature.^[9]

- **Titration Setup:** Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
- **Titration:** Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.^[9] As the pH begins to change more rapidly, reduce the volume of the increments to obtain more data points around the equivalence point.
- **Data Analysis:**
 - Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
 - Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).^[8] This can be found by examining the first derivative of the titration curve ($\Delta\text{pH}/\Delta\text{V}$).
 - The volume at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) corresponds to the point where the pH is equal to the pK_a of the acid.^[9] This is derived from the Henderson-Hasselbalch equation, where at the half-equivalence point, the concentration of the acid $[\text{HA}]$ equals the concentration of its conjugate base $[\text{A}^-]$, making the log term zero.^[9]

Determination of logP by Shake Flask Method

The partition coefficient (P), or its logarithm (logP), quantifies the lipophilicity of a compound. The shake flask method is a traditional and widely accepted technique for its direct measurement.

Materials:

- **2-Ethyl-2-hydroxybutanoic acid**
- n-Octanol (reagent grade)

- Water (high purity, typically buffered to a specific pH, e.g., 7.4)
- Separatory funnels or vials
- Mechanical shaker or vortex mixer
- Centrifuge
- Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-MS)

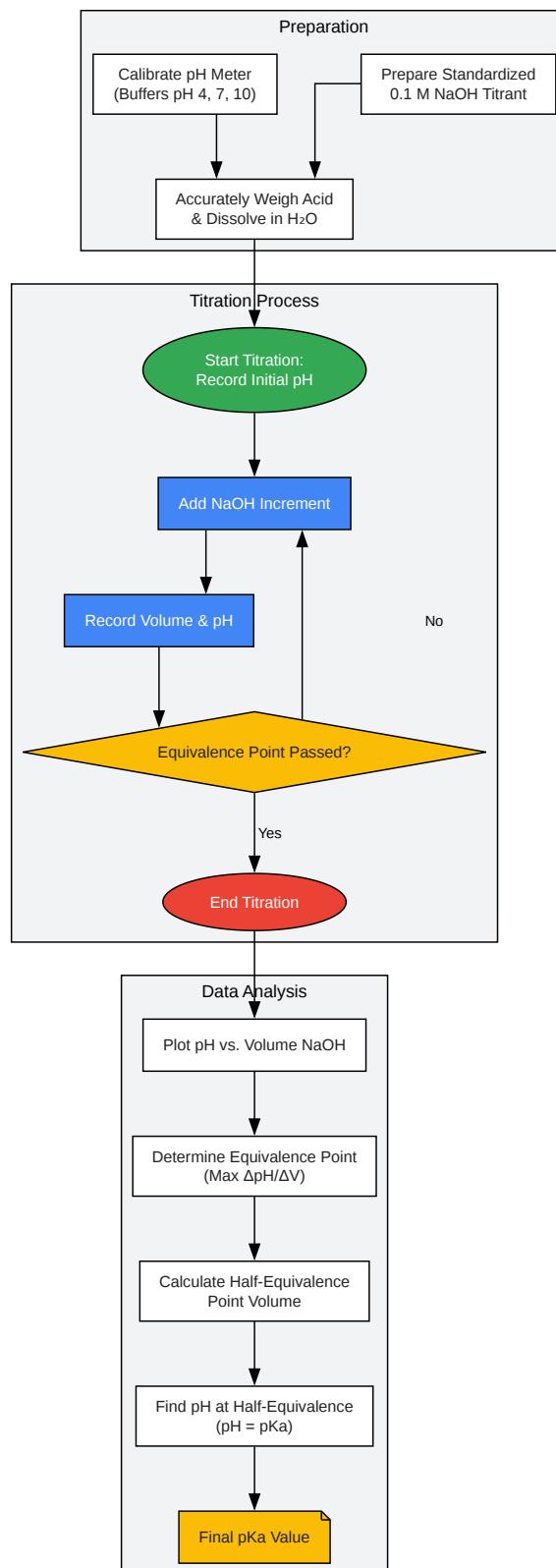
Procedure:

- Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.[\[10\]](#) This ensures that the volume of each phase does not change during the experiment due to mutual dissolution.
- Sample Preparation: Prepare a stock solution of **2-Ethyl-2-hydroxybutanoic acid** in one of the pre-saturated phases (typically the one in which it is more soluble). The concentration should be low enough to avoid self-association but high enough for accurate measurement.
- Partitioning:
 - Add known volumes of the pre-saturated n-octanol and pre-saturated water to a separatory funnel or vial.
 - Add a small, known amount of the compound's stock solution.
 - Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[\[10\]](#)
- Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process and ensure complete separation.
- Concentration Analysis: Carefully take a sample from each phase (the aqueous and the n-octanol layer). Determine the concentration of **2-Ethyl-2-hydroxybutanoic acid** in each sample using a suitable analytical technique.

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[11] The logP is the base-10 logarithm of this value.[11]
 - $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}}$
 - $\log P = \log_{10}(P)$

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the potentiometric titration method used to determine the pKa of **2-Ethyl-2-hydroxybutanoic acid**.

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Caption: Workflow for pKa determination via potentiometric titration.

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